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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of two oral

gonadotropin-releasing hormone (GnRH) antagonists, Opigolix (ASP-1707) and Relugolix.

While Relugolix has received regulatory approval for conditions including endometriosis, the

development of Opigolix was discontinued after Phase II trials. This comparison is based on

available clinical trial data to inform research and drug development in this therapeutic area.

Mechanism of Action: A Shared Pathway
Both Opigolix and Relugolix are non-peptide, orally active GnRH receptor antagonists.[1] They

exert their therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary

gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating

hormone (FSH), leading to a dose-dependent suppression of ovarian estradiol production. The

reduction in estradiol levels is the primary mechanism for alleviating the symptoms of estrogen-

dependent conditions such as endometriosis.
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Efficacy in Endometriosis-Associated Pain
The primary indication for which comparative data is available for both compounds is the

treatment of endometriosis-associated pain. Efficacy has been assessed through reductions in

dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP).

Relugolix Combination Therapy (SPIRIT 1 & 2 Trials)
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The Phase III SPIRIT 1 and 2 trials evaluated a once-daily combination therapy of Relugolix 40

mg with estradiol 1.0 mg and norethindrone acetate 0.5 mg.[2][3] This combination is designed

to mitigate hypoestrogenic side effects, such as bone mineral density loss, while maintaining

efficacy.

Opigolix (TERRA Study)

The Phase II TERRA study assessed the efficacy of various doses of Opigolix monotherapy (3

mg, 5 mg, 10 mg, and 15 mg) compared to placebo and leuprorelin.[4][5]

Efficacy Endpoint
Relugolix Combination
Therapy (40 mg)[2][3]

Opigolix (15 mg)[4][5][6]

Dysmenorrhea

75% of women achieved a

clinically meaningful reduction

in both SPIRIT 1 and 2 trials at

Week 24.

Showed the most significant

reduction in dysmenorrhea

among oral GnRH antagonists

in a network meta-analysis.

Non-Menstrual Pelvic Pain

(NMPP)

59% (SPIRIT 1) and 66%

(SPIRIT 2) of women achieved

a clinically meaningful

reduction at Week 24.

Demonstrated efficacy in

reducing NMPP.

Overall Pelvic Pain
Statistically significant

reductions were observed.

A network meta-analysis found

that Opigolix 15 mg was

among the most efficient in

reducing pelvic pain.[6]

Analgesic Use

A network meta-analysis

indicated that Relugolix 40 mg

was most effective in reducing

the use of analgesics.[6]

Data on analgesic use

reduction is available.

Safety and Tolerability
The safety profiles of both drugs are largely influenced by their hypoestrogenic effects. The

addition of hormonal add-back therapy to Relugolix is a key differentiator in its long-term safety

profile.
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Safety Parameter
Relugolix Combination
Therapy (40 mg)[2][3]

Opigolix (Monotherapy,
various doses)[4][5][6]

Bone Mineral Density (BMD)

Loss

Less than 1% loss over 24

weeks.

Dose-dependent decrease in

BMD.

Common Adverse Events

Headache, nasopharyngitis,

and hot flushes were the most

common.

Hot flushes were a notable

adverse event.

Treatment Emergent Adverse

Events (TEAEs)

The rate of any TEAEs was

highest in the Relugolix 40 mg

group in a network meta-

analysis.[6]

Rates of TEAEs were reported.

Experimental Protocols
Relugolix: SPIRIT 1 and 2 Trials[3][7][8][9][10]

Study Design: Two replicate, Phase III, multicenter, randomized, double-blind, placebo-

controlled trials.

Participants: Over 1,200 premenopausal women (18-50 years) with a surgical or direct

visualization diagnosis of endometriosis and moderate to severe endometriosis-associated

pain.

Intervention: Participants were randomized (1:1:1) to receive one of three treatments for 24

weeks:

Once-daily oral Relugolix 40 mg, estradiol 1.0 mg, and norethindrone acetate 0.5 mg

(Relugolix combination therapy).

Placebo.

Delayed Relugolix combination therapy (Relugolix 40 mg monotherapy for 12 weeks

followed by Relugolix combination therapy for 12 weeks).
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Primary Endpoints: The proportion of responders for both dysmenorrhea and non-menstrual

pelvic pain at week 24, defined by a clinically meaningful reduction in the Numeric Rating

Scale (NRS) score without an increase in analgesic use.

Key Secondary Endpoints: Changes in dyspareunia, overall pelvic pain, health-related

quality of life (Endometriosis Health Profile-30), and opioid use.

Opigolix: TERRA Study[4][5][11]

Study Design: A Phase II, multicenter, double-blind, randomized, parallel-group, placebo-

controlled study.

Participants: 540 women with endometriosis-associated pelvic pain.

Intervention: Participants were randomized to receive one of the following for 24 weeks:

Placebo

Opigolix 3 mg

Opigolix 5 mg

Opigolix 10 mg

Opigolix 15 mg

Leuprorelin (as an active comparator)

Primary Efficacy Endpoint: Change from baseline in the NRS score for overall pelvic pain

after 12 weeks of treatment.

Secondary Efficacy Endpoints: Changes in NRS scores for dysmenorrhea and non-

menstrual pelvic pain.
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Conclusion
Both Opigolix and Relugolix have demonstrated efficacy in reducing endometriosis-associated

pain by suppressing estradiol levels. The available data suggests that higher doses of Opigolix
monotherapy were effective but were associated with a dose-dependent decrease in bone

mineral density. Relugolix, developed as a combination therapy with hormonal add-back, has

shown a favorable balance of efficacy and safety, particularly concerning the mitigation of bone

loss, in its Phase III trials. The discontinuation of Opigolix development means that direct

head-to-head comparative data is unavailable and will not be forthcoming. However, the

existing Phase II data for Opigolix and the comprehensive Phase III data for Relugolix provide

valuable insights for the ongoing development of GnRH antagonists for gynecological

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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